8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the bromo and dioxo functional groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: Halogen atoms, such as bromine, can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Scientific Research Applications
12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in cellular processes. Detailed studies on the compound’s mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 8,8-dioxo-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-11-carboxylic acid
- 1-{12-bromo-8-thiatricyclo[7.4.0.0²,⁷]trideca-1(13),2,4,6,9,11-hexaen-4-yl}ethan-1-one
- Ethyl 12-bromo-7,7-dioxo-5-phenyl-8-oxa-7$l{6}-thia-6-azatricyclo[7.4.0.0{2,6}]trideca-1(9),3,10,12-tetraene-4-carboxylate
Uniqueness
The uniqueness of 12-bromo-8,8-dioxo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(9),6,10,12-tetraene-7-carbonitrile lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. Its tricyclic framework and the presence of bromo and dioxo groups make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H9BrN2O2S |
---|---|
Molecular Weight |
325.18 g/mol |
IUPAC Name |
8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile |
InChI |
InChI=1S/C12H9BrN2O2S/c13-8-3-4-11-10(6-8)15-5-1-2-9(15)12(7-14)18(11,16)17/h3-4,6H,1-2,5H2 |
InChI Key |
KFPCUWOJDXQCNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=C(N2C1)C=C(C=C3)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.